BenchChemオンラインストアへようこそ!

Bazedoxifene Acetate

Breast Cancer Research Endocrine Resistance SERM Potency

Choose Bazedoxifene Acetate for unmatched research specificity. It is the ONLY SERM successfully co-formulated as a Tissue-Selective Estrogen Complex (TSEC), and the ONLY one with dual SERM + IL-6/GP130 inhibitor pharmacology. Its superior potency against Y537S/D538G ESR1 mutants, minimal uterine agonist activity, and unique ability to dissect IL-6 contributions to estrogen-driven pathologies make it non-interchangeable with Raloxifene or Tamoxifen. Ensure experimental reproducibility with this essential reference standard.

Molecular Formula C32H38N2O5
Molecular Weight 530.7 g/mol
CAS No. 198481-33-3
Cat. No. B193227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBazedoxifene Acetate
CAS198481-33-3
Synonymsacetic acid; 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol bazedoxifene bazedoxifene acetate TSE 424 TSE-424 TSE424 WAY-140424
Molecular FormulaC32H38N2O5
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
InChIInChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)
InChIKeyOMZAMQFQZMUNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Beige Solid.
SolubilitySoluble to ≥ 5.2 mg/mL in DMSO
StorageStore in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -30℃ for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bazedoxifene Acetate (CAS 198481-33-3): A Third-Generation SERM with Quantifiable Advantages Over Raloxifene and Tamoxifen


Bazedoxifene Acetate (BZA) is a third-generation, indole-based selective estrogen receptor modulator (SERM) [1]. It functions as a tissue-selective estrogen agonist/antagonist, binding with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with reported IC50 values of 26 nM and 99 nM, respectively [2]. Its unique pharmacological profile, characterized by a favorable endometrial safety profile and potent anti-fracture activity, distinguishes it from earlier SERMs like Raloxifene and Tamoxifen, making it a critical compound in osteoporosis research and women's health [3].

Why Raloxifene and Tamoxifen Are Not Direct Replacements for Bazedoxifene Acetate


Substituting Bazedoxifene Acetate with another SERM like Raloxifene or Tamoxifen introduces significant experimental variability due to their distinct tissue-specific pharmacological profiles. These differences are not merely academic; they translate to quantifiable variations in receptor mutant potency, uterine tissue response, and the compound's ability to be used in combination therapies [1]. Tamoxifen's agonist activity on the endometrium poses a known cancer risk that is absent with Bazedoxifene, while Raloxifene shows less potent inhibition of certain clinically relevant ESR1 mutations and cannot antagonize the uterine effects of Raloxifene itself [2]. Furthermore, Bazedoxifene is the only SERM that has been successfully co-formulated with conjugated estrogens to create a Tissue-Selective Estrogen Complex (TSEC), a therapeutic paradigm not achievable with other SERMs due to their different endometrial and breast tissue effects [3]. For research reproducibility and targeted therapeutic modeling, Bazedoxifene Acetate is therefore not interchangeable.

Quantitative Differentiation of Bazedoxifene Acetate Against Raloxifene and Tamoxifen


Bazedoxifene Exhibits Superior Potency Against Clinically Relevant ESR1 Somatic Mutants

In head-to-head comparisons against the primary active metabolite of Tamoxifen (4-hydroxytamoxifen, TOT) and Raloxifene (RAL), Bazedoxifene (BZA) demonstrated superior potency in inhibiting the transcriptional activity of the ESR1 somatic mutations Y537S and D538G [1]. These mutations are a key mechanism of acquired endocrine resistance in breast cancer.

Breast Cancer Research Endocrine Resistance SERM Potency

Bazedoxifene Reduces Uterine Stimulation Compared to Raloxifene and Ethinyl Estradiol

In an immature rat uterine model, Bazedoxifene demonstrated a superior safety profile with significantly less stimulation of uterine tissue compared to both Raloxifene and Ethinyl Estradiol [1]. This was quantified by measuring uterine wet weight increase.

Reproductive Toxicology SERM Selectivity Uterine Safety

Bazedoxifene's Capacity to Antagonize Uterine Effects Enables its Use in a Unique TSEC Formulation

Bazedoxifene is the only SERM with the requisite endometrial safety profile to be combined with conjugated estrogens (CE) in a Tissue-Selective Estrogen Complex (TSEC), marketed as Duavee® [1]. This combination uniquely provides relief of menopausal symptoms while protecting the endometrium without the need for a progestin.

Menopausal Therapy Drug Formulation Endometrial Safety

Bazedoxifene Completely Abolishes Raloxifene-Induced Uterine Stimulation

Co-administration of Bazedoxifene completely abolishes the Raloxifene-induced stimulation of luminal epithelial cells and myometrium, an effect that Raloxifene itself is unable to mitigate .

SERM Antagonism Uterine Pharmacology Receptor Cross-Talk

Bazedoxifene Demonstrates Potential for Greater Anti-Fracture Activity Compared to Raloxifene

A review of clinical data suggests that Bazedoxifene may exert a greater anti-fracture effect than Raloxifene, indicating potentially superior clinical efficacy in preserving bone strength [1].

Osteoporosis Research Bone Biology Fracture Prevention

Bazedoxifene Functions as a Dual SERM and IL-6/GP130 Inhibitor

Beyond its activity as a SERM, Bazedoxifene Acetate has been identified as a direct inhibitor of the IL-6/GP130 protein-protein interaction, a mechanism implicated in pancreatic cancer and cardiac remodeling [1]. This polypharmacology is not observed with other SERMs like Raloxifene or Tamoxifen.

Inflammation Research Cardio-Oncology Protein-Protein Interaction Inhibitor

Validated Research Applications for Bazedoxifene Acetate Based on Differential Evidence


Investigating Acquired Endocrine Resistance in Breast Cancer

Given its superior potency against Y537S and D538G ESR1 mutants compared to Tamoxifen and Raloxifene [1], Bazedoxifene Acetate is the definitive SERM for research programs studying acquired resistance to endocrine therapies. This includes in vitro modeling of mutant ERα signaling and in vivo studies of resistant tumor xenografts where standard SERMs show diminished efficacy.

Modeling Uterine-Sparing Estrogenic Effects for Menopause Research

Bazedoxifene's minimal uterine agonist activity, as demonstrated by significantly less increase in uterine wet weight compared to Raloxifene and Ethinyl Estradiol [1], makes it an essential tool for in vivo studies requiring beneficial estrogenic effects on bone and lipid profiles without confounding endometrial hyperplasia. This is particularly relevant for research into safer menopausal therapies.

Developing and Characterizing Tissue-Selective Estrogen Complex (TSEC) Formulations

As the only SERM approved in a TSEC combination with conjugated estrogens (Duavee®) [1], Bazedoxifene Acetate is a critical reference standard and starting material for research on novel combination therapies for menopause. Its unique ability to block estrogen-mediated endometrial proliferation while preserving beneficial effects on vasomotor symptoms is a key differentiator for this research application.

Elucidating Cross-Talk Between Estrogen and Inflammatory Signaling Pathways

The unique dual pharmacology of Bazedoxifene as both a SERM and an IL-6/GP130 inhibitor [1] makes it an invaluable chemical probe for basic research. It can be used to dissect the contribution of IL-6 signaling in estrogen-driven pathologies like breast cancer, cardiovascular disease, and osteoporosis, and to validate new therapeutic hypotheses that target both pathways simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bazedoxifene Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.